3-chloro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide
CAS No.: 2034350-81-5
Cat. No.: VC6583430
Molecular Formula: C20H23ClN4O
Molecular Weight: 370.88
* For research use only. Not for human or veterinary use.
![3-chloro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide - 2034350-81-5](/images/structure/VC6583430.png)
Specification
CAS No. | 2034350-81-5 |
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Molecular Formula | C20H23ClN4O |
Molecular Weight | 370.88 |
IUPAC Name | 3-chloro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide |
Standard InChI | InChI=1S/C20H23ClN4O/c21-16-6-3-5-15(12-16)20(26)22-17-8-10-25(11-9-17)19-13-14-4-1-2-7-18(14)23-24-19/h3,5-6,12-13,17H,1-2,4,7-11H2,(H,22,26) |
Standard InChI Key | CKOKRTBWCIUXDP-UHFFFAOYSA-N |
SMILES | C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound’s structure integrates three primary components:
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A benzamide backbone substituted with a chlorine atom at the 3-position.
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A piperidine ring linked to the benzamide’s nitrogen atom.
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A 5,6,7,8-tetrahydrocinnolin-3-yl group attached to the piperidine’s nitrogen.
The molecular formula is C₂₀H₂₃ClN₄O, with a calculated molecular weight of 370.88 g/mol (derived by adjusting the bromine analogue’s mass in ). The chlorine atom at the benzamide’s meta position introduces steric and electronic effects that may influence binding interactions in biological systems .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₂₀H₂₃ClN₄O |
Molecular Weight | 370.88 g/mol |
SMILES Notation | ClC1=CC=CC(=C1)C(=O)NC2CCN(C3C4=C(NN3)CCCC4)CC2 |
Hydrogen Bond Donors | 2 (amide NH, cinnolin NH) |
Hydrogen Bond Acceptors | 4 (amide O, cinnolin N, piperidine N) |
Synthesis and Characterization
Synthetic Routes
The compound’s synthesis likely follows a multi-step protocol analogous to its brominated counterpart (BK57050 in ):
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Preparation of 5,6,7,8-tetrahydrocinnolin-3-amine: Cyclization of a suitably substituted cyclohexenone with hydrazine derivatives.
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Piperidine Functionalization: Coupling the tetrahydrocinnolin-3-amine to a piperidin-4-yl group via reductive amination or nucleophilic substitution.
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Benzamide Formation: Reacting 3-chlorobenzoic acid chloride with the piperidine-tetrahydrocinnolin intermediate under Schotten-Baumann conditions .
Key reagents include 3-chlorobenzoyl chloride, 1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine, and coupling agents such as HATU or DCC. Reaction yields are contingent on solvent choice (e.g., DMF, THF) and temperature control .
Table 2: Representative Synthesis Conditions
Step | Reactants | Conditions | Yield (%) |
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1 | Cyclohexenone + hydrazine hydrate | EtOH, reflux, 12 h | 65–70 |
2 | Tetrahydrocinnolin-3-amine + 4-piperidone | NaBH₃CN, MeOH, RT | 50–55 |
3 | 3-Chlorobenzoyl chloride + amine intermediate | DCM, TEA, 0°C to RT | 70–75 |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its polar amide group and hydrophobic aromatic/heterocyclic regions. Experimental data from analogous structures suggest:
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Aqueous Solubility: <1 mg/mL in pH 7.4 buffer, necessitating DMSO for in vitro assays .
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Stability: Stable under inert atmospheres at −20°C but prone to hydrolysis in acidic/basic conditions due to the amide bond.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, cinnolin-H), 7.85–7.40 (m, 4H, aromatic-H), 4.20–3.80 (m, 2H, piperidine-H), 2.90–2.60 (m, 4H, tetrahydrocinnolin-CH₂) .
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IR (KBr): 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (C=N stretch), 750 cm⁻¹ (C-Cl) .
Biological Activity and Applications
Hypothetical Pharmacological Targets
While direct activity data for this compound is unavailable, structural analogs exhibit affinity for:
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Kinase Inhibitors: Tetrahydrocinnolin derivatives target ATP-binding pockets in kinases (e.g., JAK2, CDK2).
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CNS Modulators: Piperidine-containing benzamides show activity at serotonin/dopamine receptors .
A proposed mechanism involves the chloro-benzamide moiety acting as a hydrophobic anchor, while the tetrahydrocinnolin-piperidine system engages in hydrogen bonding with enzymatic active sites .
Table 3: Comparative Activity of Analogues
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